Product packaging for 2-Amino-3-methylphenol(Cat. No.:CAS No. 2835-97-4)

2-Amino-3-methylphenol

Cat. No.: B031084
CAS No.: 2835-97-4
M. Wt: 123.15 g/mol
InChI Key: FEDLEBCVFZMHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3-methylphenol is a versatile aromatic compound of significant interest in organic synthesis and materials science, serving as a key building block for the construction of more complex molecular architectures. Its primary research value lies in its bifunctional nature, featuring both a phenolic hydroxyl group and an aromatic amine group on a methyl-substituted benzene ring. This structure makes it an essential precursor in the synthesis of various azo dyes and pigments, where it undergoes diazotization and coupling reactions to produce compounds with specific coloristic properties. Furthermore, it is a critical intermediate in pharmaceutical research for the development of novel heterocyclic compounds, including benzoxazoles and quinoline derivatives, which are explored for their diverse biological activities. The mechanism of action in its applications is rooted in its reactivity: the amine group can be diazotized or acylated, while the hydroxyl group can be alkylated or participate in electrophilic aromatic substitution reactions, often directed by the ortho/para-orienting effects of both substituents. Researchers also utilize this compound in polymer chemistry as a monomer or modifier, and in coordination chemistry as a ligand for metal complexes, leveraging its chelating potential. This compound is offered strictly for laboratory research purposes to support innovation in these advanced fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B031084 2-Amino-3-methylphenol CAS No. 2835-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLEBCVFZMHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049261
Record name 2-Amino-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-97-4
Record name 2-Amino-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-M-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4Y5YL4FTG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 2 Amino 3 Methylphenol and Its Derivatives

Strategic Approaches to 2-Amino-3-methylphenol Core Synthesis

The synthesis of the this compound core, a vital intermediate in the production of various chemicals, can be achieved through several strategic pathways. chemimpex.com These methods primarily involve the introduction of an amino group onto the 3-methylphenol (m-cresol) backbone.

Nitrosation and Reduction Pathways from m-Cresol (B1676322) for 4-Amino-3-methylphenol (B1666317) Synthesis

A prevalent method for synthesizing aminophenols from m-cresol involves a two-step process of nitrosation followed by reduction. google.comgoogle.com This pathway is particularly utilized for the preparation of 4-amino-3-methylphenol.

The process commences with the nitrosation of m-cresol. google.comgoogle.com This reaction is typically carried out using a nitrosating agent like sodium nitrite (B80452) in the presence of an acid, such as hydrochloric acid. google.comgoogle.com The reaction temperature is carefully controlled, often between 3 to 10 °C, to ensure the selective formation of 4-nitroso-3-methylphenol. google.comgoogle.com

Following the nitrosation step, the intermediate 4-nitroso-3-methylphenol undergoes a reduction reaction to yield the final product, 4-amino-3-methylphenol. google.comgoogle.com This reduction can be achieved through catalytic hydrogenation, employing a catalyst and a promoter in an alcoholic solvent. google.comgoogle.com An alternative reduction method involves the use of iron in an acidic aqueous medium at temperatures ranging from 20 to 100 °C and a pH of 2 to 6.5. google.com The crude product is then purified, often through recrystallization from an alcoholic solvent, to obtain a high-purity final product. google.comgoogle.com

This method is noted for its straightforward process and the high quality and stability of the resulting 4-amino-3-methylphenol, making it a viable industrial preparation method. google.com

Table 1: Reaction Conditions for Nitrosation of m-Cresol

ParameterCondition
Starting Materialm-Cresol
Nitrosating AgentSodium Nitrite and Hydrochloric Acid
SolventAqueous Sodium Hydroxide Solution
Temperature3–10 °C
Reactant Ratio (m-cresol:NaOH:NaNO₂)1:0.39:0.68 by weight

This table summarizes the typical reaction conditions for the nitrosation of m-cresol to produce 4-nitroso-3-methylphenol, a key intermediate in the synthesis of 4-amino-3-methylphenol. google.comgoogle.com

Amination of 3-Methylphenol as a Synthetic Route

Direct amination of 3-methylphenol represents another synthetic strategy to produce amino-3-methylphenol derivatives. ontosight.ai This approach involves the direct introduction of an amino group onto the phenol (B47542) ring. For instance, the synthesis of 6-amino-2,4-dichloro-3-methylphenol (B1582796) involves a two-step process starting with the chlorination of 3-methylphenol. In this step, chlorine gas is reacted with 3-methylphenol in the presence of a catalyst like ferric chloride, leading to the selective addition of chlorine atoms at the 2 and 4 positions. The subsequent amination of the dichlorinated intermediate with ammonia (B1221849) or another amine source introduces the amino group at the 6-position.

Reduction of 2-Amino-3-methylbenzoic Acid for (2-Amino-3-methylphenyl)methanol Synthesis

The synthesis of (2-amino-3-methylphenyl)methanol, a derivative of this compound, can be accomplished through the reduction of 2-amino-3-methylbenzoic acid. jst.go.jpbeilstein-journals.org A common method involves dissolving the o-iodobenzoic acid derivative in a dry solvent like tetrahydrofuran (B95107) (THF) and then adding a reducing agent such as borane (B79455) dimethyl sulfide (B99878) complex (BH3SMe2) at a controlled temperature. beilstein-journals.org The reaction mixture is then stirred for an extended period to ensure complete reduction. beilstein-journals.org

Alternatively, 2'-amino-3'-methylacetophenone, which can be prepared from 2-amino-3-methylbenzoic acid via methylation with methyllithium, can be reduced to the corresponding alcohol. jst.go.jp This reduction can be achieved using sodium borohydride (B1222165) in methanol (B129727). jst.go.jp

Derivatization Techniques and Their Mechanistic Underpinnings

The versatile nature of this compound, with its reactive amino and hydroxyl groups, allows for a wide array of derivatization techniques, leading to the synthesis of numerous compounds with diverse applications. ontosight.ai

Schiff Base Ligand Synthesis Utilizing this compound

A significant derivatization technique for this compound is its use in the synthesis of Schiff base ligands. scirp.org Schiff bases, characterized by the imine (-C=N-) functional group, are formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. imist.magsconlinepress.com These reactions are often catalyzed by acids, bases, or heat. gsconlinepress.com

The condensation of this compound with various aromatic aldehydes is a common method for synthesizing Schiff bases. researchgate.netelixirpublishers.com This reaction typically involves mixing the aminophenol with a substituted aldehyde. elixirpublishers.com The reaction can proceed under various conditions, including solvent-free grinding at room temperature, which is an energy-efficient and environmentally friendly approach. elixirpublishers.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). elixirpublishers.com The resulting Schiff bases can be purified by methods such as column chromatography. elixirpublishers.com

The mechanism of Schiff base formation involves the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming an unstable hemiaminal intermediate. imist.ma This is followed by the elimination of a water molecule to form the stable imine product. imist.ma The presence of electron-donating or electron-withdrawing groups on the aromatic aldehyde can influence the reaction rate and yield. researchgate.net

Table 2: Examples of Schiff Base Synthesis from Aminophenols and Aromatic Aldehydes

Amine ReactantAldehyde ReactantCatalyst/ConditionsProduct Type
4-Amino-3-methylphenolSubstituted AldehydesGrinding, solvent-freeSchiff Base
2-Amino-4-methylphenol (B1222752)Substituted AldehydesGrinding, solvent-freeSchiff Base
2-(4-aminophenyl)acetonitrileAromatic Aldehydes3,5-difluoroarylboronic acid, room temp.Schiff Base
2-Aminophenol (B121084)3-formyl-2-hydroxy-6-methoxyquinolineAcetic acid, refluxSchiff Base Ligand

This table provides examples of different aminophenol and aromatic aldehyde combinations used in the synthesis of Schiff bases, highlighting the versatility of this reaction. scirp.orgresearchgate.netelixirpublishers.com

Synthesis of Phenoxy-imine Ligands

The synthesis of phenoxy-imine ligands, a class of privileged ligands in coordination chemistry, is frequently accomplished through Schiff base condensation. This reaction typically involves the condensation of a primary amine with an aldehyde or ketone. jchr.org In the context of this compound, its primary amino group readily reacts with various aldehydes, most commonly salicylaldehyde (B1680747) and its derivatives, to form the corresponding phenoxy-imine (or salen-type) ligands. iieta.orgacs.org

The general synthetic route involves refluxing equimolar amounts of this compound and the desired aldehyde in a suitable solvent, such as methanol or ethanol (B145695). iieta.org The reaction proceeds to form the characteristic azomethine (>C=N-) group, linking the two aromatic moieties. jchr.org These ligands possess O,N-donor sites from the phenolic oxygen and the imine nitrogen, making them excellent chelators for a variety of metal ions. rsc.orgjcsp.org.pk The steric and electronic properties of the resulting ligand can be fine-tuned by selecting appropriately substituted salicylaldehydes. rsc.orgrsc.org For instance, bulky substituents can be introduced to influence the coordination geometry and stability of the subsequent metal complexes. rsc.org

The formation of these ligands is a critical first step in the synthesis of numerous organometallic complexes used in catalysis, such as in ring-opening polymerization. rsc.orgrsc.org

Table 1: Representative Synthesis of Phenoxy-Imine Ligands from Aminophenols

Amine ReactantAldehyde ReactantSolventConditionsLigand TypeReference
2-Aminophenol2-Hydroxy-3-methoxybenzaldehydeMethanolReflux, 8 hoursSchiff Base iieta.org
2-AminophenolSalicylaldehyde--Schiff Base rsc.org
Substituted AminophenolSubstituted SalicylaldehydeAcetonitrile (B52724)RefluxUnsymmetrical Salen acs.org

Nucleophilic Substitution Reactions for Carbazole-Based Derivatives

The amino group of this compound can act as a potent nucleophile in substitution reactions to generate complex carbazole-based structures. A common strategy involves the reaction of an aminophenol with a halogenated carbazole (B46965) precursor in a base-catalyzed condensation reaction. bas.bgresearchgate.net

A general procedure for this synthesis involves reacting a key intermediate like 1-(9H-carbazol-9-yl)-2-chloroethanone with an aminophenol in a solvent such as tetrahydrofuran (THF) in the presence of a base like potassium carbonate (K₂CO₃). bas.bg The nucleophilic amino group of this compound attacks the electrophilic carbon bearing the chlorine atom, displacing it and forming a new carbon-nitrogen bond. The reaction mixture is typically refluxed for several hours to ensure completion. bas.bg

A similar nucleophilic substitution is observed in the reaction between 2-amino-5-methylphenol (B193566) (an isomer of this compound) and 3-(chloromethyl)-9-ethyl-9H-carbazole. globalresearchonline.net This reaction, conducted under reflux with acidic conditions, yields the corresponding (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol derivative. globalresearchonline.net These methods provide a direct route to conjugating the aminophenol scaffold with the biologically and electronically significant carbazole moiety. bas.bgresearchgate.net

Table 2: Synthesis of Carbazole Derivatives via Nucleophilic Substitution

Carbazole PrecursorAminophenolBase / ConditionsSolventReference
1-(9H-carbazol-9-yl)-2-chloroethanoneSubstituted AminophenolsK₂CO₃ / RefluxTHF bas.bg
3-(Chloromethyl)-9-ethyl-9H-carbazole2-Amino-5-methylphenolAcidic / Reflux- globalresearchonline.net

Formation of Organometallic Complexes and Coordination Compounds

This compound and its derivatives, particularly the phenoxy-imine ligands discussed previously, are extensively used to form stable organometallic and coordination complexes with a wide array of transition metals. sigmaaldrich.comsigmaaldrich.com The coordination typically occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the amino or imine group, which act as a bidentate [O, N] donor set. scielo.brnih.gov In more complex ligands, these can be part of a larger tridentate or tetradentate framework. jcsp.org.pkresearchgate.netnih.gov

A diverse range of metal complexes have been synthesized, including those with Co(II), Ni(II), Cu(II), Zn(II), Ru(III), and Al(III). rsc.orgjcsp.org.pkscielo.brresearchgate.net The synthesis generally involves reacting the ligand with a metal salt (e.g., chloride, acetate) in a suitable solvent. jchr.orgscielo.br The resulting complexes exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion and the steric and electronic nature of the ligand. researchgate.netresearchgate.net

For example, Schiff bases derived from aminophenols react with metal chlorides or acetates to form complexes with a general formula like [M(L)₂(H₂O)₂], where the ligand (L) coordinates in a bidentate fashion. scielo.br In some cases, this compound is used to create terdentate [C, N, O] ligands that form cyclometallated palladium complexes upon reaction with a palladium source. sigmaaldrich.comsigmaaldrich.com These complexes are of significant interest for their catalytic activities and unique electronic properties. jcsp.org.pkrsc.org

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group on an aromatic ring, makes it an ideal precursor for the synthesis of various fused heterocyclic frameworks. Key examples include phenoxazines and benzoxazoles.

Phenoxazines can be synthesized via the acid-catalyzed self-condensation of an aminophenol or by reacting it with other reagents like chloronitrobenzenes. thieme-connect.de A major route to phenoxazin-3-ones, a related structure, is the oxidative cyclization of 2-aminophenols. thieme-connect.denih.gov For instance, the reaction of 2-amino-5-methylphenol, an isomer, can be converted to 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one. nih.govijsr.net

Benzoxazole derivatives are readily formed through the condensation and subsequent cyclization of 2-aminophenols with aldehydes. nih.govacs.org This reaction is often catalyzed and can be performed under various conditions, including ultrasound irradiation. nih.gov Another important cyclization reaction involves reacting o-aminophenols with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This thermal addition reaction, typically conducted in refluxing dioxane, leads to the formation of 1,4-benzoxazine derivatives and other novel tricyclic compounds. clockss.org Furthermore, this compound can react with cyanuric chloride in refluxing dioxane to produce substituted 1,3,5-triazine (B166579) derivatives, demonstrating its utility in constructing nitrogen-rich heterocyclic systems. nih.gov

Electrochemical Derivatization and Reaction Mechanisms

The electrochemical behavior of this compound is primarily characterized by its oxidation at an anode. electrochemsci.org Studies on closely related isomers, such as 2-amino-4-methylphenol, provide significant insight into the probable reaction mechanism. researchgate.netiau.ir The electrochemical oxidation of aminophenols is believed to proceed through an initial electron transfer to form a highly reactive cation radical, which then deprotonates to yield an ortho-quinone imine species. iau.ir

This quinone imine intermediate is a potent Michael acceptor. iau.ir Its fate depends on the reaction conditions. In the absence of other nucleophiles, it can undergo polymerization, leading to the formation of a passivating film on the electrode surface, a phenomenon known as electrode fouling. electrochemsci.orgrug.nl This polymerization occurs through C-C coupling of the phenoxyl radicals. rug.nl

Mechanistic Studies and Reaction Pathways

Elucidation of Organic Reaction Mechanisms Involving 2-Amino-3-methylphenol

The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes this compound an interesting substrate for studying various reaction mechanisms.

Nucleophilic Addition and Substitution Pathways

This compound can participate in nucleophilic reactions. The amino group, being a primary amine, can act as a nucleophile. For instance, it can react with electrophilic species in nucleophilic addition reactions. Studies on similar aminophenol structures have shown that the amino group can add to α,β-unsaturated carbonyl compounds in a process known as aza-Michael addition. nih.govresearchgate.net The regioselectivity of such additions can be influenced by the electronic and steric environment of the molecule.

Furthermore, while the direct nucleophilic aromatic substitution on the phenol (B47542) ring is generally difficult, the reactivity can be enhanced by the presence of activating groups. libretexts.org In the context of this compound, the amino and hydroxyl groups direct incoming electrophiles primarily to the ortho and para positions, but the molecule itself can act as a nucleophile in certain contexts. For example, the amino group can be involved in the formation of imines through reaction with aldehydes or ketones. researchgate.net

Oxidation and Reduction Pathways

The phenolic and amino moieties of this compound are susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation: The oxidation of this compound can lead to the formation of quinone-imine or phenoxazinone structures. The reaction pathway often involves the initial oxidation of the aminophenol to a reactive quinone-imine intermediate. nih.govrsc.org This intermediate can then undergo further reactions, including dimerization or reaction with other nucleophiles. europa.eu The specific products formed depend on the oxidizing agent used and the reaction conditions. For example, the aerobic oxidation of similar aminophenols has been shown to be catalyzed by transition metal complexes, such as those of cobalt, to form 2-aminophenoxazinone architectures. rsc.org The proposed mechanism often involves the coordination of the aminophenol to the metal center, followed by electron transfer to generate a radical species that subsequently cyclizes and is further oxidized. rsc.org

Reduction: The nitro group in a precursor compound like 2-nitro-3-methylphenol can be reduced to form the amino group of this compound. This reduction is a common synthetic route and can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Retro-aza-Michael Reactions and Protecting Group Strategies

Recent research has highlighted the potential of aminophenol adducts in the context of retro-aza-Michael reactions. This reaction involves the cleavage of a carbon-nitrogen bond formed during an aza-Michael addition, regenerating the amine and the α,β-unsaturated carbonyl compound. nih.govresearchgate.net

A study on saccharothriolides, a class of natural products, has shown that an o-aminophenol adduct can undergo a retro-Michael reaction in protic solvents. nih.gov This finding has led to the proposal that 2-aminophenol (B121084), and by extension substituted aminophenols like this compound, could serve as effective masking or protecting groups for highly reactive α,β-unsaturated ketones. nih.govnih.gov The 2-amino-4-methylphenol (B1222752) group in a synthetic derivative of saccharothriolide was found to be an effective tool for this purpose. nih.gov The mechanism is believed to be facilitated by the protic solvent, which can assist in the protonation and departure of the aminophenol. nih.gov

Catalytic Applications and Mechanistic Insights

The ability of this compound to form stable complexes with metal ions has led to its use in the development of novel catalysts. The amino and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity.

Role as Ligands in Transition Metal Catalysis (e.g., Palladium Complexes in Heck and Suzuki Couplings)

Derivatives of aminophenols have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. dergipark.org.tr

In one study, iminophosphine ligands were synthesized from 4-amino-3-methylphenol (B1666317) and 2-(diphenylphosphino)benzaldehyde. dergipark.org.trdergipark.org.trtrdizin.gov.tr These ligands were then reacted with a palladium precursor to form palladium(II) complexes. dergipark.org.trdergipark.org.trtrdizin.gov.tr These complexes demonstrated high catalytic activity in Heck and Suzuki coupling reactions, particularly with para-substituted aryl halides. dergipark.org.trdergipark.org.trtrdizin.gov.tr The general mechanism for these coupling reactions involves an oxidative addition, migratory insertion, and reductive elimination cycle at the palladium center. The ligand, derived from the aminophenol, plays a crucial role in stabilizing the palladium catalyst and modulating its electronic and steric properties, thereby influencing the efficiency and selectivity of the reaction. dergipark.org.tr

Table 1: Application of this compound Derived Ligands in Catalysis

Catalyst SystemReaction TypeKey FindingsReference
Palladium(II) complexes with iminophosphine ligands derived from 4-amino-3-methylphenolHeck and Suzuki C-C couplingHigh conversion rates for para-substituted aryl halides. dergipark.org.trdergipark.org.trtrdizin.gov.tr

Non-Metallocene Catalysis with Phenoxy-Imine Ligands

Phenoxy-imine ligands, which can be synthesized from salicylaldehydes and primary amines like this compound, have emerged as important ligands in non-metallocene catalysis, particularly for olefin polymerization. mdpi.comresearchgate.net These ligands, often in combination with Group 4 metals like titanium and zirconium, form highly active catalysts. researchgate.net

The so-called "FI catalysts," developed by the Fujita group, are a prominent example of non-metallocene catalysts based on phenoxy-imine ligands. researchgate.net These catalysts exhibit exceptionally high activity for ethylene (B1197577) polymerization. researchgate.net The ligand structure, including substituents on the phenoxy and imine moieties, can be systematically modified to tune the catalyst's performance, influencing polymer properties such as molecular weight and branching. The mechanism of polymerization with these catalysts generally involves the coordination and insertion of olefin monomers into the metal-alkyl bond of the active cationic species. The phenoxy-imine ligand remains coordinated to the metal center throughout the catalytic cycle, providing steric and electronic influence. mdpi.com

Interactions in Biological Systems at a Molecular Level

The molecular interactions of this compound are a subject of scientific interest due to the compound's structural similarity to known biologically active molecules. ontosight.aiontosight.ai Its phenol ring, amino group, and methyl group provide functional sites for various interactions within biological systems. ontosight.ai While direct research on this compound is limited, studies on structurally related compounds provide insights into its potential molecular activities, from enzyme inhibition to receptor binding and interactions with biomolecules. nih.gov It is often used as a chemical intermediate in the synthesis of more complex molecules with specific biological targets. nih.govnih.gov

Enzyme Inhibition Mechanisms (e.g., CYP Enzymes, NADH-dependent enzymes)

The potential for this compound to interact with metabolic enzymes is inferred from studies on similar phenolic compounds. The Cytochrome P450 (CYP) family of enzymes, crucial for metabolizing foreign substances, is known to interact with various phenols and aminophenols. nih.gov

CYP Enzymes: Research on the isomer 3-methylphenol (m-cresol) has shown it can be activated by liver CYP enzymes. nih.gov In studies using rat liver microsomes, 3-methylphenol required the presence of the cofactor NADPH to induce the NRF2 pathway, confirming that its activation is dependent on CYP enzyme activity. nih.gov Specifically, human CYP3A4 has been shown to mediate the activation of 3-methylphenol. nih.gov Another isomer, 2-amino-5-methylphenol (B193566), has been studied in the context of its metabolism in human hepatocytes, where it undergoes phase II metabolism, including sulfonation, a process often preceded by CYP-mediated phase I reactions. europa.eu While these findings concern isomers, they suggest that this compound is also a likely substrate for CYP enzymes, which would hydroxylate the aromatic ring or oxidize the amino group as part of its metabolic pathway.

NADH-dependent enzymes: Many flavoprotein monooxygenases are NADH-dependent and are known to act on a variety of aromatic and phenolic compounds. mdpi.comdrugbank.com For instance, some two-component FAD-dependent monooxygenases can hydroxylate phenol derivatives such as 2-methylphenol and 3-methylphenol. mdpi.com These enzymes utilize NADH to reduce a flavin cofactor (FAD), which then activates molecular oxygen to hydroxylate the substrate. mdpi.com Furthermore, certain NADPH-dependent reductive dehalogenases, which are involved in bioremediation pathways, have been shown to be competitively inhibited by chlorinated phenolic compounds, indicating an interaction between the phenolic structure and the enzyme's active site. nih.gov Given the structural features of this compound, it is plausible that it could interact with various NADH or NADPH-dependent enzymes as either a substrate or an inhibitor, although specific studies are lacking.

Ligand-Receptor Interactions and Modulation of Biological Activity

While direct studies of this compound acting as a ligand are not prominent, its role as a key intermediate in the synthesis of potent receptor ligands is documented. This highlights its utility as a building block for creating molecules with high affinity for specific biological receptors.

A notable example is its use in the synthesis of benzimidazole (B57391) derivatives designed as Angiotensin II (Ang II) receptor 1 (AT1) antagonists, which are investigated for their antihypertensive properties. nih.gov In this research, this compound was condensed and cyclized to form the core structure of novel benzimidazole compounds. nih.gov These synthesized derivatives were then evaluated for their ability to displace radiolabeled Ang II from the AT1 receptor in vascular smooth muscle cells. nih.gov

Several of the synthesized compounds, such as 1b and 2b , demonstrated high binding affinity for the AT1 receptor, with inhibitory constant (K_i) values in the low nanomolar range, surpassing the affinity of the established drug Losartan. nih.gov The study indicated that the n-propyl group at one position of the benzimidazole and the specific substitution pattern derived from this compound contributed to this high affinity. nih.gov

Below is an interactive data table summarizing the binding affinities of these synthesized benzimidazole derivatives for the AT1 receptor.

Data sourced from a study on 6-Benzoxazole Benzimidazole Derivatives. nih.gov

Interactions with DNA and Other Biomolecules

The interaction of small molecules with DNA is a critical area of study, particularly in the development of new therapeutic agents. mdpi.com Interactions can be covalent or non-covalent, with non-covalent modes including electrostatic interactions, groove binding, and intercalation. mdpi.com

For example, a study on Schiff bases derived from 4-aminophenol (B1666318) showed various non-covalent interactions with DNA. mdpi.com Similarly, a Schiff base created from the related compound 2-amino-4-methyl-phenol was found to interact electrostatically with Calf Thymus-DNA (CT-DNA) and was also capable of cleaving the DNA through both hydrolytic and oxidative pathways. bohrium.com These studies demonstrate that the aminophenol scaffold can be integrated into larger molecules that effectively bind to and modify DNA. This suggests that this compound could serve as a precursor for synthesizing new compounds with potential DNA-interacting properties.

Separately, research on the more complex heterocyclic amine 2-amino-3-methylimidazo(4,5-f)quinoline (IQ) has shown that it can bind to DNA, a process that is catalyzed by microsomal enzymes and modulated by sulfotransferase activity. nih.gov While structurally distinct from this compound, this finding underscores that amino and methyl-substituted aromatic structures can be involved in DNA binding after metabolic activation. nih.gov

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations serve as a powerful tool to predict molecular properties, complementing and guiding experimental work. nrel.govresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. nrel.govresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently employed for their accuracy in predicting the structural parameters of organic molecules, including derivatives of 2-Amino-3-methylphenol. dergipark.org.triucr.orgresearchgate.net For instance, in a study on a Schiff base synthesized from 2-amino-5-methylphenol (B193566), geometry optimization was performed using the B3LYP method and the 6-311++g(d,p) basis set to identify the most stable conformation. dergipark.org.tr These calculations provide the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface. researchgate.net The resulting optimized geometries are essential for further calculations of molecular properties like vibrational frequencies, electronic transitions, and reactivity descriptors. researchgate.netiucr.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. imist.mamdpi.com The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE_gap), is a critical parameter; a small gap suggests that a molecule is more polarizable, more reactive, and considered a "soft" molecule, as it requires less energy for excitation. mdpi.comorientjchem.org

In a theoretical study on a Schiff base derivative of aminophenol, the HOMO and LUMO energies were calculated to be -8.321 eV and -5.955 eV, respectively, resulting in a low energy gap of 2.366 eV. dergipark.org.tr This low gap value indicates that the compound is reactive in chemical reactions. dergipark.org.tr From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify reactivity. imist.manih.gov

ParameterFormulaDescription
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution. orientjchem.org
Chemical Softness (S)1 / ηThe reciprocal of hardness; indicates high polarizability. nih.gov
Electronegativity (χ)-(E_LUMO + E_HOMO) / 2Measures the power of an atom or group to attract electrons. imist.ma
Chemical Potential (μ)Related to the "escaping tendency" of electrons from a system. nih.gov
Electrophilicity Index (ω)μ² / (2η)Quantifies the energy lowering of a system when it accepts electrons. imist.ma

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonds (IHBs) within a molecule. dergipark.org.trruc.dkuba.ar It provides a detailed picture of donor-acceptor interactions by examining the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uba.arresearchgate.net A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. researchgate.net

This analysis is particularly useful for understanding the stability conferred by IHBs. dergipark.org.tr For example, in a Schiff base derived from an aminophenol, NBO analysis revealed a strong intramolecular hydrogen bond, which significantly contributes to the molecule's stability. dergipark.org.tr The analysis can identify the specific orbitals involved, such as the interaction between a lone pair (LP) on an oxygen atom and an antibonding orbital (σ*) of an adjacent N-H or O-H bond. ruc.dk

Example of NBO Second-Order Perturbation Analysis
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N8π(C9-C14)42.31π-conjugation
LP(1) O15π(C2-C7)29.87π-conjugation
π(C4-C5)π(C2-C7)20.85Intra-ring delocalization
LP(1) O15σ(C7-H16)5.54Intramolecular H-bond
dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.goviucr.orgresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netiucr.org Green and yellow areas represent intermediate potential values. imist.maresearchgate.net

For a compound synthesized from this compound and glyoxal, MEP analysis revealed that the electron-rich sites (negative potential) were primarily localized around the oxygen atoms, identifying them as the most likely positions for electrophilic interaction. iucr.orgiucr.org In another study on a Schiff base, the MEP map showed that the aromatic ring containing the hydroxyl group was the most electron-rich center, while hydrogen atoms were electron-weak centers. dergipark.org.tr This information is crucial for understanding non-covalent interactions, solvent-solute interactions, and how the molecule might interact with a biological receptor. dergipark.org.tr

Computational chemistry is instrumental in studying the tautomerism and conformational landscape of molecules. Many organic compounds, including derivatives of this compound like Schiff bases, can exist as different tautomers, such as the phenol-imine and keto-amine forms. researchgate.net These tautomers can interconvert via proton transfer. researchgate.net Similarly, molecules can adopt various spatial arrangements, or conformations, through rotation around single bonds. nih.gov

DFT calculations can determine the relative thermodynamic stabilities of these different isomers by computing their Gibbs free energies in the gas phase or in various solvents. dergipark.org.tracs.org For a Schiff base of 2-amino-5-methylphenol, calculations showed that the enol tautomer was significantly more stable than the keto form, meaning the equilibrium strongly favors the enol structure. dergipark.org.tr The presence of strong intramolecular hydrogen bonds in one tautomer can be a key factor in its stabilization. dergipark.org.trresearchgate.net Understanding the predominant tautomeric and conformational forms is vital, as these aspects govern the molecule's spectroscopic, biological, and pharmacological properties. dergipark.org.tr

Molecular Docking and Drug-Likeness Evaluation

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule, typically a protein receptor (the target). impactfactor.orgnih.gov This technique is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

Derivatives of this compound have been subjected to such studies. For instance, a Schiff base synthesized from an aminophenol was evaluated as a potential inhibitor of C-Jun N-Terminal Kinase 1 (JNK1), a protein associated with chemoresistance in cancer cells. dergipark.org.tr Docking simulations calculated the binding affinity of the compound within the JNK1 active site and visualized the specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. dergipark.org.tr

In conjunction with docking, in silico "drug-likeness" evaluation is often performed. This involves calculating physicochemical properties and comparing them against established guidelines, such as Lipinski's Rule of Five, to assess a molecule's potential to be an orally active drug. dergipark.org.trnih.gov

Drug-Likeness and ADME Properties (Illustrative Example)
PropertyGuideline/ParameterCalculated ValueCompliance
Molecular WeightLipinski: ≤ 500 g/mol267.33Yes
Log P (Lipophilicity)Lipinski: ≤ 53.58Yes
H-bond DonorsLipinski: ≤ 51Yes
H-bond AcceptorsLipinski: ≤ 103Yes
Topological Polar Surface Area (TPSA)Veber: ≤ 140 Ų41.93 ŲYes
dergipark.org.tr

Prediction of Binding Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological macromolecule, typically a protein or enzyme. This method calculates a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. A more negative binding energy generally indicates a more stable and favorable interaction.

While direct docking studies on this compound are sparse, research on its derivatives highlights the utility of this approach. For instance, a Schiff base synthesized from an isomer, 2-amino-5-methylphenol, was evaluated for its JNK1 inhibitory activity. dergipark.org.tr Molecular docking calculations predicted its binding affinity, providing a quantitative measure of its potential to interact with this therapeutic target. dergipark.org.tr Similarly, studies on other related structures, such as Schiff base metal complexes derived from aminophenols, have used molecular docking to investigate binding modes with receptors for conditions like colon and lung cancer. researchgate.netresearchgate.net These analyses identify crucial interactions, such as hydrogen bonds and π-cation interactions, that stabilize the ligand-protein complex. nih.gov

Computational methods have also been successfully applied to predict the binding free energies for simple phenol (B47542) derivatives, which constitute the core of this compound. nih.gov These alchemical free energy calculations provide insight into how even small modifications to the phenol scaffold can influence binding affinity. nih.gov

Table 1: Representative Molecular Docking Studies of Aminophenol Derivatives and Related Compounds

Compound/Derivative ClassBiological TargetPredicted Binding Affinity/ScoreKey Interactions Noted
Schiff Base of 2-amino-5-methylphenolJNK1-6.0 kcal/mol researchgate.netNot specified
Schiff Base Metal ComplexesColon Cancer Receptor (PDB: 2hq6)Discussed but specific value not given researchgate.netHydrogen bonding researchgate.net
Schiff Base Metal ComplexesLung Cancer Receptor (PDB: 1x2j)Discussed but specific value not given researchgate.netHydrogen bonding researchgate.net
Ni(II) complex of a Schiff baseC. albicans (PDB: 5V5Z)-9.28784 (Docking Score) nih.govHydrogen bonds, π-H, π-cation nih.gov
Quinoline DerivativesDehydrogenase Inhibitor-5.1 to -6.9 kcal/mol researchgate.netStable complex formation researchgate.net

This table presents data from studies on derivatives and related compounds to illustrate the application of binding affinity prediction methods.

Assessment of Pharmacokinetic and Pharmacodynamic Properties

In silico tools play a crucial role in early-stage drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This computational screening helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later development stages. Online platforms like SwissADME are widely used to calculate these properties based on a molecule's structure. dergipark.org.trresearchgate.net

Studies on derivatives of aminophenols serve as excellent proxies for understanding the likely pharmacokinetic profile of this compound. Research on a Schiff base derived from 2-amino-5-methylphenol, for example, utilized SwissADME to perform a comparative analysis of its ADME properties and druglikeness. dergipark.org.tr Similarly, other research efforts have used computational tools to predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes like Cytochrome P450 (CYP), and skin permeation. researchgate.netqeios.com

For example, in silico evaluation of isobornylphenols predicted plasma protein binding degrees of 76-92% and the ability of all tested compounds to penetrate the blood-brain barrier. sibjcem.ru The models also estimated a short half-life of approximately two hours and slow clearance. sibjcem.ru These predictions are vital for understanding how a compound might behave in a biological system. sibjcem.ru

Table 2: Predicted Pharmacokinetic Properties for Aminophenol Derivatives and Related Compounds

ParameterPredicted Value/ClassificationMethod/Tool
Gastrointestinal (GI) AbsorptionHighSwissADME researchgate.netqeios.com
Blood-Brain Barrier (BBB) PermeabilityPredicted to be permeableADMETlab sibjcem.ru
CYP1A2 InhibitorYesSwissADME qeios.com
Skin Permeation (Log Kp)-5.85 cm/sSwissADME qeios.com
Plasma Protein Binding~77-92%ADMETlab sibjcem.ru
Half-life~2 hoursADMETlab sibjcem.ru
Druglikeness (e.g., Lipinski's Rules)FavorableSwissADME dergipark.org.tr

This table compiles representative data from computational studies on various phenol derivatives to demonstrate the types of pharmacokinetic parameters that can be assessed.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. SAR qualitatively describes how modifying the chemical structure of a compound affects its biological activity, while QSAR establishes a mathematical relationship between chemical structure and activity. nih.gov

Structure-Activity Relationship (SAR)

SAR studies on compounds related to this compound demonstrate the profound impact of minor structural changes. In the development of NAAA inhibitors, a "methyl scan" was performed on a phenoxy sulfonamide scaffold. acs.org This systematic placement of a methyl group at different positions on the phenyl ring revealed that the para-substituted analogue was highly potent (IC₅₀ = 0.036 µM), whereas the ortho (IC₅₀ = 0.291 µM) and meta (IC₅₀ = 0.614 µM) isomers were 8- to 17-fold less active, respectively. acs.org This highlights a strict spatial requirement for activity.

Further SAR insights come from studies on phenoxazinone derivatives, where the core structure is related to aminophenols. The introduction of a pyridine (B92270) ring fused to the phenoxazinone nucleus was found to be optimal for antiproliferative activity. unibas.it The position of the nitrogen atom in the pyridine ring was critical, acting as an isostere for the 2-amino group in the parent compound. unibas.it Similarly, research on other compounds has shown that the nature of the linker between aromatic rings—for instance, a rigid triple bond versus a flexible alkyl chain—is crucial for maintaining biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a quantitative framework for predicting the activity of new compounds. These models are built by correlating calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with experimentally measured biological activity.

A 3D-QSAR study on a series of methaniminium (B15471056) derivatives as Factor Xa inhibitors illustrates this approach. innovareacademics.in Using the k-Nearest Neighbour Molecular Field Analysis (k-NN-MFA) method, a statistically significant model was developed. innovareacademics.in The model showed good predictive power, as indicated by its cross-validated correlation coefficient (q²) of 0.8790 and external predictive correlation coefficient (pred_r²) of 0.9340. innovareacademics.in The analysis revealed that hydrophobic, electrostatic, and steric fields were the most critical descriptors determining the inhibitory activity of the compounds. innovareacademics.in In other work, QSAR models for the cytotoxicity of benzenesulfonamides against various cancer cell lines were successfully developed using multiple linear regression (MLR) techniques. nih.gov

Table 3: Statistical Validation of a Representative 3D-QSAR Model for Methaniminium Derivatives

Statistical ParameterValueDescription
q² (Cross-validated r²)0.8790Measures the internal predictive ability of the model.
q²_se0.0794Standard error of the cross-validated prediction.
pred_r²0.9340Measures the predictive power of the model on an external test set.
pred_r²_se0.0540Standard error of the external prediction.

Data from a 3D-QSAR study on Factor Xa inhibitors. innovareacademics.in


Biological Activity and Pharmacological Potential

Antimicrobial Properties

The antimicrobial potential of phenolic compounds is well-documented, and initial studies on aminophenol derivatives suggest that 2-Amino-3-methylphenol may also possess these characteristics.

While specific studies on the antibacterial activity of this compound are not extensively available, research on its derivatives and related compounds provides some insight. For instance, various novel derivatives of 2-amino-5-methylphenol (B193566) have been synthesized and have demonstrated good antibacterial action researchgate.net. This suggests that the core aminophenol structure is a viable scaffold for developing new antibacterial agents.

Furthermore, Schiff bases, which can be synthesized from aminophenols like this compound, have been investigated for their biological activities chemicalbook.com. In one study, newly synthesized Schiff base ligands demonstrated significant biological activity against Escherichia coli when compared to control antibiotics like Ciprofloxacin and Erythromycin researchgate.net. The proposed mechanism for such phenolic compounds often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with virulence factors nih.gov.

Table 1: Antibacterial Activity of a Related Schiff Base Compound

Bacterial StrainActivity of Schiff BaseControl (Ciprofloxacin)Control (Erythromycin)
Escherichia coliSignificant InhibitionSignificant InhibitionSignificant Inhibition
P. aeruginosaNo Effective InhibitionSignificant InhibitionSignificant Inhibition
B. cereusNo Effective InhibitionSignificant InhibitionSignificant Inhibition
S. typhimuriumNo Effective InhibitionSignificant InhibitionSignificant Inhibition
S. aureusNo Effective InhibitionSignificant InhibitionSignificant Inhibition

This table is based on findings for a Schiff base derived from an aminophenol, as direct data for this compound is not available. researchgate.net

The antifungal properties of phenolic compounds are a significant area of research, particularly with the rise of drug-resistant fungal strains. Essential oils rich in alkylphenols such as thymol (B1683141) and eugenol (B1671780) have shown considerable antifungal properties mdpi.com. Studies on these related compounds suggest that this compound could exhibit similar activity.

For example, carvacrol, a phenolic monoterpene, has been identified as a potent antifungal agent, showing significant activity against Candida auris, a multidrug-resistant yeast nih.gov. Combination therapies using such phenolic compounds with existing antifungal drugs have also shown synergistic effects, reducing the minimum inhibitory concentrations (MICs) of the conventional drugs nih.govresearchgate.net. The mechanism of action for antifungal phenols is often attributed to the disruption of the fungal cell membrane and inhibition of virulence factors nih.gov. While direct experimental data for this compound is lacking, the activity of these related compounds warrants further investigation into its potential antifungal applications.

Bacterial biofilms are a major challenge in clinical settings as they provide a protective environment for bacteria against antibiotics and the host immune system. The inhibition of biofilm formation is therefore a key strategy in combating persistent infections. While there is no direct evidence of this compound inhibiting biofilm formation, the general class of phenolic compounds has shown promise in this area.

Natural flavoring agents with phenolic structures have been shown to effectively inhibit biofilm formation by various pathogenic bacteria, including Salmonella enterica Typhimurium nih.gov. The mechanisms behind this inhibition often involve the downregulation of key genes associated with biofilm development nih.gov. Some phenolic compounds have also been found to decrease biofilm activity at sub-minimum inhibitory concentrations mdpi.com. Given these findings in related compounds, it is plausible that this compound could also interfere with the processes of bacterial adhesion and biofilm maturation.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are renowned for their antioxidant and anti-inflammatory effects. These properties are often linked to their ability to scavenge free radicals and modulate inflammatory pathways. A structurally related compound, 3-Amino-2-methylphenol, has been noted for its anti-inflammatory properties biosynth.com.

Furthermore, research on 2-methoxy-4-vinylphenol, another phenolic compound, has demonstrated potent anti-inflammatory effects. It was found to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells nih.gov. The mechanism of action involved the suppression of NF-κB and MAPK activation, both of which are critical pathways in the inflammatory response nih.gov. Phenolic compounds are also believed to have antinitrosating properties due to their ability to scavenge reactive nitrogen species, which is related to their antioxidant capacity researchgate.net. The structural similarities suggest that this compound may share these beneficial properties.

Anticancer and Cytotoxicity Research

The potential of aminophenol derivatives in cancer research is an area of active investigation. The isomer 3-Amino-2-methylphenol has been identified as a trypsin inhibitor with potential applications in cancer therapy biosynth.com. Trypsin and other proteases are often involved in tumor growth and metastasis, making their inhibition a viable anticancer strategy.

Studies on other complex molecules incorporating amino groups have also shown significant cytotoxic activity against various human cancer cell lines. For example, a series of A-ring azepano- and 3-amino-3,4-seco-derivatives of triterpenoids were evaluated for their cytotoxic effects, with some compounds showing high potency mdpi.com. While these are more complex molecules, the presence of the amino group is often crucial for their biological activity.

Table 2: Cytotoxicity of a Related Amino-Triterpenoid Compound (Compound 11)

Human Cancer Cell LineEC50 (µM)
A375 (Malignant Melanoma)Not specified
HT29 (Colorectal Carcinoma)Not specified
MCF-7 (Breast Carcinoma)Not specified
A2780 (Ovarian Carcinoma)Not specified
FaDu (Hypopharyngeal Carcinoma)0.88

This table shows the high cytotoxicity of a complex amino-triterpenoid, highlighting the potential of amino-containing compounds in cancer research. Direct data for this compound is not available. mdpi.com

The c-Jun N-terminal kinases (JNKs) are a family of proteins that play a crucial role in cellular responses to stress, inflammation, and apoptosis. The JNK pathway has been identified as a therapeutic target for various diseases, including rheumatoid arthritis and cancer nih.govnih.gov. Inhibition of JNK can suppress the production of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory diseases and cancer progression nih.gov.

While there is no direct evidence linking this compound to JNK1 inhibition, the development of small molecule inhibitors for JNKs is a significant area of medicinal chemistry mdpi.com. The structural features of this compound could make it a candidate for further investigation as a scaffold for designing novel JNK inhibitors. The role of JNK inhibition in destabilizing lysosomal membranes in cancer cells further highlights the therapeutic potential of targeting this pathway nih.gov.

Interactions with Cellular Mechanisms and Pathways

The direct interactions of this compound with cellular mechanisms and pathways are not extensively documented in publicly available research. However, studies on its derivatives provide significant insights into its potential biological activities. A notable area of investigation involves the development of antitumor agents derived from structurally related compounds.

Specifically, research has focused on 2-(4-amino-3-methylphenyl)benzothiazoles, which are synthesized from a related precursor. These compounds have been shown to exhibit potent and selective antitumor activity. Their mechanism of action involves the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the induction of cytochrome P450 1A1 (CYP1A1) expression, particularly in sensitive cancer cells. The induction of CYP1A1 is associated with DNA damage, which in turn triggers cell cycle arrest and apoptosis in tumor cells. This suggests that derivatives of this compound could potentially interact with the AhR signaling pathway, leading to downstream effects on gene expression and cellular viability.

Furthermore, research into other isomers, such as 2-amino-6-methyl-phenol derivatives, has identified them as potent inhibitors of ferroptosis. Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. These derivatives were found to effectively prevent the accumulation of lipid peroxides in cells, suggesting a mechanism of action centered on the modulation of cellular lipid metabolism and oxidative stress pathways. While this finding pertains to an isomer, it highlights the potential for aminophenol scaffolds to interact with pathways regulating cell death and oxidative stress.

Pharmaceutical Applications and Drug Development

As a Pharmaceutical Intermediate

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both an amino and a hydroxyl group on a methyl-substituted benzene (B151609) ring, allows for a range of chemical modifications, making it a valuable building block in drug discovery and development.

One of the primary applications of this compound as a pharmaceutical intermediate is in the synthesis of analgesic and anti-inflammatory drugs. The aminophenol moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs). By chemically modifying the amino and hydroxyl groups, researchers can synthesize a variety of derivatives with potential therapeutic properties for treating pain and inflammation.

Another significant use of this compound is in the preparation of Schiff base ligands. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting imine group is a versatile pharmacophore, and Schiff bases derived from this compound, as well as their metal complexes, have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Application Area Description Examples of Synthesized Compounds
Analgesics and Anti-inflammatoriesServes as a precursor for the synthesis of compounds with pain-relieving and anti-inflammatory properties.Various proprietary compounds under development.
Schiff Base LigandsUsed to create Schiff bases which, along with their metal complexes, exhibit diverse biological activities.Schiff bases with potential antibacterial, antifungal, and anticancer activities.

Role in Drug Metabolism and Enzyme Inhibition

There is limited direct evidence in the available scientific literature detailing the specific role of this compound in drug metabolism or its activity as an enzyme inhibitor. However, information on a related isomer, 3-Amino-2-methylphenol, indicates that it acts as a trypsin inhibitor. It has been shown to inhibit the activity of proteases such as trypsin, chymotrypsin, and elastase, and also exhibits anti-inflammatory properties mdpi.com. While this information pertains to a different structural isomer, it suggests that aminophenol compounds can have inhibitory effects on enzymatic activity.

The metabolism of this compound itself is not well-documented. Generally, compounds with a phenol (B47542) group can undergo phase II metabolism, including glucuronidation and sulfation, to increase their water solubility and facilitate excretion. The amino group can also be a site for metabolic transformations.

Development of Novel Therapeutic Agents

This compound and its derivatives are being explored in the development of novel therapeutic agents, particularly in the field of oncology.

A significant area of research is the development of 2-(4-amino-3-methylphenyl)benzothiazole derivatives as antitumor agents. These compounds have demonstrated potent and selective activity against a range of cancer cell lines, including breast and ovarian cancer xenografts. The proposed mechanism of action for these compounds involves the activation of the aryl hydrocarbon receptor (AhR), leading to the induction of CYP1A1 and subsequent DNA damage in cancer cells. To improve the clinical applicability of these agents, water-soluble prodrugs, such as lysyl amide derivatives, have been synthesized and evaluated. These prodrugs can be rapidly converted to the active parent amine in vivo, achieving plasma concentrations sufficient for cytotoxic activity against cancer cells researchgate.net.

Furthermore, derivatives of a structurally related isomer, 2-amino-6-methyl-phenol, have been identified as potent inhibitors of ferroptosis. These compounds have shown the ability to protect against kidney ischemia-reperfusion injury in animal models, highlighting their therapeutic potential in conditions associated with ferroptotic cell death nih.gov.

The development of Schiff bases from this compound also represents a promising avenue for novel therapeutic agents. These compounds and their metal complexes have been shown to possess a variety of biological activities, including antimicrobial and potential anticancer effects, making them attractive candidates for further drug development.

Compound Class Therapeutic Target/Mechanism Potential Application
2-(4-amino-3-methylphenyl)benzothiazolesAryl hydrocarbon receptor (AhR) activation, DNA damageAntitumor therapy (e.g., breast, ovarian cancer)
2-amino-6-methyl-phenol Derivatives (Isomer)Inhibition of ferroptosisTreatment of ischemia-reperfusion injury, neurodegenerative diseases
Schiff Bases and their Metal ComplexesVarious, including antimicrobial and cytotoxic effectsAntibacterial, antifungal, and anticancer agents

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2-Amino-3-methylphenol, providing profound insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups on the aromatic ring. The aromatic protons typically appear in the downfield region, generally between 6.0 and 7.5 ppm. pdx.edu The specific chemical shifts and coupling patterns (singlet, doublet, triplet) depend on their position relative to the substituents. The methyl protons are expected to produce a singlet peak in the upfield region, typically around 2.0-2.5 ppm. The protons of the amino and hydroxyl groups are exchangeable and their signals can be broad, appearing over a wide range of the spectrum depending on the solvent, concentration, and temperature. pdx.edu

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the range of 100-160 ppm. oregonstate.edu The carbons directly attached to the electron-donating amino and hydroxyl groups (C2 and C1, respectively) are expected to be shielded and appear at higher field (lower ppm values) compared to the other aromatic carbons. Conversely, the carbon bearing the methyl group (C3) and the methyl carbon itself will have characteristic chemical shifts. Quaternary carbons, those without any attached protons, generally show weaker signals. hw.ac.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

Carbon Atom Predicted Chemical Shift (ppm)
C1 (-OH) 150-160
C2 (-NH₂) 135-145
C3 (-CH₃) 120-130
C4 115-125
C5 125-135
C6 110-120
-CH₃ 15-25

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals. youtube.comuvic.ca

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. uvic.ca

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) is typically found in the 1200-1260 cm⁻¹ range, and the C-N stretching of the aromatic amine is observed around 1250-1360 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic -OH O-H stretch 3200-3600 Strong, Broad
Amino -NH₂ N-H stretch 3300-3500 Medium, Sharp (two bands)
Aromatic C-H C-H stretch 3000-3100 Medium to Weak
Aromatic C=C C=C stretch 1450-1600 Medium to Strong
Phenolic C-O C-O stretch 1200-1260 Strong
Aromatic C-N C-N stretch 1250-1360 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. Phenols typically show a primary absorption band (π → π* transition) around 270-280 nm. researchgate.net The presence of the amino and methyl groups will influence the position and intensity of the absorption maximum (λmax). The amino group, being an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

The solvent can also significantly affect the UV-Vis spectrum. In polar solvents, interactions with the hydroxyl and amino groups can lead to shifts in the λmax. biointerfaceresearch.comnih.gov For instance, in alkaline solutions, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion extends the conjugation, resulting in a pronounced bathochromic shift. nih.gov

Mass Spectrometry (MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular weight of this compound (C₇H₉NO) is 123.15 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at m/z 123. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern will be characteristic of the structure. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of carbon monoxide (CO) from the molecular ion. researchgate.net Aromatic amines can undergo alpha-cleavage. The presence of the methyl group can lead to the formation of a stable benzylic-type cation through rearrangement.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Fragmentation Pathway
123 [C₇H₉NO]⁺ Molecular Ion
122 [C₇H₈NO]⁺ Loss of H radical
108 [C₆H₆NO]⁺ Loss of CH₃ radical
95 [C₆H₇N]⁺ Loss of CO

Techniques like Electrospray Ionization (ESI-MS) are softer ionization methods that typically result in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺ at m/z 124). Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound and can provide both retention time information for separation and a mass spectrum for identification. epa.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method would be suitable for the analysis of this compound. epa.gov

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of moderately polar compounds like aminophenols. epa.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the mobile phase can be adjusted to control the retention time, as the ionization state of the amino and hydroxyl groups is pH-dependent.

Detection: A UV detector is commonly employed for the detection of aromatic compounds. For this compound, a detection wavelength around its λmax (expected to be in the 270-290 nm range) would provide high sensitivity. epa.gov Electrochemical detection can also be a highly sensitive and selective alternative for phenolic compounds. scispace.com

The retention time of this compound would be a characteristic parameter under specific HPLC conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of polar molecules like this compound, chemical derivatization is often employed to increase volatility and improve chromatographic peak shape.

Detailed Research Findings: The analysis of phenolic compounds, including aminophenols, by GC-MS typically involves converting the polar hydroxyl (-OH) and amino (-NH2) groups into less polar, more volatile derivatives. Common derivatization reagents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. Another approach involves derivatization with pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive to electron capture detection (ECD), although mass spectrometry is more commonly used for definitive identification.

Alternatively, direct analysis without derivatization is possible. For instance, a sensitive and selective GC-MS method has been developed for the related isomer, 4-aminophenol (B1666318), which involves a direct injection of the sample. This approach relies on optimizing the GC conditions, such as injector temperature and column polarity, to achieve adequate chromatography of the underivatized polar analyte. The mass spectrometer is typically operated in the electron ionization (EI) mode, which provides characteristic fragmentation patterns for structural elucidation. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific fragment ions of this compound.

Table 1: Typical GC-MS Parameters for Aminophenol Analysis
ParameterTypical ConditionPurpose
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of semi-volatile compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Oven Program Initial 40°C, ramped to 280°CSeparates compounds based on their boiling points and column interactions.
Carrier Gas HeliumInert gas to carry the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
Detection Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced quantitative sensitivity.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, fast analysis times, and reduced solvent consumption, positioning it as a "green" analytical technique.

Detailed Research Findings: SFC is particularly well-suited for the separation of isomers and chiral compounds. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates and faster separations compared to traditional HPLC. For polar analytes like this compound, organic modifiers (co-solvents) such as methanol (B129727) or ethanol (B145695) are added to the CO2 to increase the mobile phase polarity and improve peak shape. The separation of aminophenol isomers can be achieved by carefully selecting the stationary phase (column) and optimizing the mobile phase composition and temperature. Different column chemistries, such as those with ethylpyridine or diol functional groups, can offer varying selectivities for closely related phenolic compounds. This makes SFC a powerful tool for resolving this compound from its structural isomers, which can be challenging with other chromatographic methods.

Table 2: Key Parameters in SFC Method Development
ParameterDescriptionImpact on Separation
Stationary Phase Various chemistries available (e.g., 2-Ethylpyridine, Silica, Diol)Crucial for achieving selectivity between isomers. Different phases provide different interaction mechanisms.
Mobile Phase Supercritical CO2 with an organic co-solvent (e.g., Methanol)Co-solvent percentage is adjusted to control the elution strength and retention of polar analytes.
Back Pressure Typically maintained above 100 barEnsures the mobile phase remains in a supercritical state, which is essential for the technique.
Temperature Controlled, often between 30-60 °CAffects the density and solvating power of the supercritical fluid, influencing retention and selectivity.

Ultrafiltration-HPLC

Ultrafiltration coupled with High-Performance Liquid Chromatography (Ultrafiltration-HPLC) is a powerful bioanalytical technique used to study the binding of small molecules to macromolecules, such as proteins. sigmaaldrich.comresearchgate.net This method allows for the separation of the unbound (free) fraction of a compound from the protein-bound fraction in a biological sample, with the subsequent quantification of the free fraction by HPLC.

Detailed Research Findings: In the context of this compound, this technique would be applied to determine its binding affinity to plasma proteins like human serum albumin (HSA). The method involves incubating this compound with a protein solution. This mixture is then placed in an ultrafiltration device containing a semipermeable membrane with a specific molecular weight cutoff (e.g., 10 or 30 kDa) that retains the large protein and any bound compound. sigmaaldrich.com The device is centrifuged, forcing the solvent and the small, unbound this compound molecules through the membrane. nih.gov The resulting protein-free ultrafiltrate is then directly injected into an HPLC system for quantification. This approach is rapid and provides crucial information for pharmacokinetic and pharmacodynamic studies, as only the unbound fraction of a compound is typically considered biologically active. mdpi.com

Bio-affinity Chromatography and Ligand Fishing

Bio-affinity chromatography is a highly selective liquid chromatography technique that relies on specific and reversible biological interactions, such as those between an enzyme and its inhibitor or an antibody and its antigen. nih.gov Ligand fishing is an application of this principle to screen complex mixtures for molecules that bind to a specific biological target.

Detailed Research Findings: For this compound, a bio-affinity chromatography approach could be developed by immobilizing a relevant biological target (e.g., a specific enzyme or receptor) onto a chromatographic support. This creates a stationary phase with a high affinity for compounds that bind to this target. When a sample containing this compound is passed through this column, the compound will be selectively retained if it binds to the immobilized target, while non-binding components are washed away. The retained compound can then be eluted by changing the mobile phase conditions (e.g., pH, ionic strength, or by introducing a competing molecule) and subsequently identified and quantified. This "ligand fishing" strategy is particularly useful in drug discovery and natural product screening to identify bioactive compounds from complex extracts. The specificity of the biological interaction provides a high degree of purification in a single step.

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds like this compound. These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution. It provides information on the oxidation and reduction potentials of an analyte and can be used to study the kinetics of electron transfer reactions.

Detailed Research Findings: The electrochemical oxidation of aminophenols, including this compound, typically involves a two-electron, two-proton process. In a cyclic voltammogram, this compound would exhibit an anodic (oxidation) peak corresponding to its oxidation to the corresponding quinone-imine species. The potential at which this peak occurs is characteristic of the compound's structure. On the reverse scan, a cathodic (reduction) peak may be observed, corresponding to the reduction of the electrochemically generated quinone-imine back to the aminophenol. The separation between the anodic and cathodic peak potentials (ΔEp) can provide insights into the reversibility of the redox process. The peak current is directly proportional to the concentration of the analyte, allowing for its quantification.

Table 3: Key Parameters from Cyclic Voltammetry of an Aminophenol
ParameterSymbolInformation Provided
Anodic Peak Potential EpaPotential at which oxidation occurs; characteristic of the analyte.
Cathodic Peak Potential EpcPotential at which the oxidized product is reduced.
Anodic Peak Current IpaProportional to the analyte concentration; used for quantification.
Peak Potential Separation ΔEp = Epa - EpcIndicates the reversibility of the electron transfer process.

Controlled Potential Coulometry (CPC)

Controlled Potential Coulometry (CPC) is an electrochemical technique used for the highly accurate quantitative analysis of a substance and for determining the number of electrons transferred in a redox reaction. brainkart.com

Detailed Research Findings: In this method, a constant potential is applied to a working electrode in an electrochemical cell containing the analyte solution. brainkart.com This potential is chosen to be sufficiently high to ensure the exhaustive electrolysis (oxidation or reduction) of the analyte. For this compound, a potential would be selected on the plateau of its voltammetric wave to quantitatively oxidize it to the quinone-imine. The current is monitored over time until it decays to a negligible value, indicating the complete conversion of the analyte. The total charge (Q) passed during the electrolysis is measured by integrating the current-time curve. According to Faraday's law, the total charge is directly proportional to the amount of analyte (in moles) and the number of electrons (n) transferred per molecule. asdlib.org By knowing the amount of substance electrolyzed, CPC can be used to precisely determine the value of 'n' for the electrochemical oxidation of this compound, thus confirming the mechanism proposed from cyclic voltammetry studies. libretexts.org

X-ray Diffraction (XRD) and Crystallography

X-ray crystallography is a fundamental experimental science for determining the atomic and molecular structure of a crystal. chemcess.com When a beam of X-rays strikes a crystal, it diffracts into specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. chemcess.com This information allows for the determination of atomic positions, bond lengths, and other crucial structural features.

Single Crystal X-ray Diffraction for Molecular Structure Determination

While specific crystallographic data for this compound is not publicly available, the analysis of a related bicyclic ortho-aminocarbonitrile derivative illustrates the type of data obtained from an SC-XRD experiment. For this derivative, the crystal system was determined to be monoclinic with a P21/c space group. eurjchem.com Such an analysis for this compound would provide definitive information about its molecular geometry and packing in the solid state.

Table 1: Example of Single Crystal XRD Data for a Bicyclic Ortho-Aminocarbonitrile Derivative eurjchem.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.641(13)
b (Å)8.653(4)
c (Å)16.609(10)
β (°)116.34(3)
Z4

This table presents data for a related compound to illustrate the typical output of a single crystal X-ray diffraction analysis.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases of a material. Instead of a single crystal, a sample composed of finely ground powder is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline solid, allowing for identification by comparison to known patterns in databases. rsc.org PXRD is also instrumental in determining the purity of a crystalline sample, identifying different polymorphic forms, and analyzing the composition of crystalline mixtures. rsc.orgsuniv.ac.in For this compound, PXRD would be used to confirm the identity of the synthesized material and to ensure it consists of a single crystalline phase.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. mq.edu.aumdpi.com The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. wikipedia.org By mapping properties like normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of p-tert-butylphenol acs.org

Interaction TypeContribution to Hirshfeld Surface (%)
O···H / H···O~5.6 - 6.0
H···HNot specified
C···H / H···CNot specified

This table presents example data for a substituted phenol to illustrate the quantitative output of Hirshfeld surface analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature under a controlled atmosphere. 6-napse.com This method provides valuable information about the thermal stability and composition of materials. 6-napse.com A TGA curve plots the mass of the sample against temperature, revealing temperatures at which the material undergoes decomposition, oxidation, or loss of volatiles. mdpi.comcore.ac.uk

For aminophenol compounds, TGA is used to determine their decomposition temperatures and to compare the thermal stability of different isomers. For example, TGA studies on the isomers of aminophenol (ortho, meta, and para) show distinct thermal degradation profiles. researchgate.net Applying TGA to this compound would establish its thermal stability, including the onset temperature of decomposition and the percentage of mass loss at different temperatures, which is critical information for handling and storage.

Table 3: Thermal Decomposition Data for Isomers of Aminophenol researchgate.net

CompoundDecomposition Temperature Range (°C)Major Weight Loss (%)
Poly(o-aminophenol)~200 - 600~45%
Poly(m-aminophenol)~250 - 600~50%
Poly(p-aminophenol)~250 - 600~50%

This table shows representative TGA data for polymers of aminophenol isomers, illustrating how thermal stability can be compared.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a sample. unipd.it It is a reliable and cost-effective method for verifying the purity and empirical formula of a synthesized compound. unipd.it The process typically involves the high-temperature combustion of the sample, which converts the elements into simple gases (e.g., CO₂, H₂O, N₂) that are then quantitatively measured.

For this compound, with the molecular formula C₇H₉NO, the theoretical elemental composition can be calculated based on its atomic weights. Experimental results from elemental analysis are then compared to these theoretical values. A close agreement between the found and calculated percentages is a strong indicator of the sample's purity.

Table 4: Theoretical and Experimental Elemental Analysis Data

ElementTheoretical % (for C₇H₉NO)Found % (Example for a 4-aminophenol derivative) mdpi.com
Carbon (C)68.2769.89 (Calculated: 70.01)
Hydrogen (H)7.375.23 (Calculated: 5.30)
Nitrogen (N)11.3711.51 (Calculated: 11.56)
Oxygen (O)13.00-

This table presents the theoretical elemental composition of this compound and provides an example of how experimental data is presented for a related aminophenol derivative.

Applications in Materials Science

Polymer Chemistry and Resin Synthesis

In the realm of polymer science, 2-Amino-3-methylphenol serves primarily as a modifying agent or monomer in the synthesis of thermosetting resins, particularly epoxy resins. Its bifunctional nature—stemming from the reactive hydrogens on the amino group and the phenolic hydroxyl group—allows it to participate in polymerization and cross-linking reactions.

Aromatic amines are a well-established class of curing agents for epoxy resins. The curing mechanism involves the nucleophilic addition of the primary amine to the epoxide ring of the epoxy prepolymer. This reaction opens the ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group. This process continues, leading to a highly cross-linked, three-dimensional polymer network. The presence of this compound in such a system introduces a rigid aromatic structure into the polymer backbone, which typically enhances the thermal and chemical resistance of the cured resin.

The general reaction for an amine curing agent with an epoxy group can be summarized as follows:

Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂CH(OH)-

Secondary Amine Reaction: R-NH-CH₂CH(OH)- + CH₂(O)CH- → R-N(CH₂CH(OH)-)₂

Resins cured with aromatic amines like this compound often require elevated temperatures to achieve full curing but result in materials with superior performance characteristics compared to those cured with aliphatic amines. These properties make them suitable for high-performance applications in adhesives, coatings, and composite materials. A related compound, 4-amino-3-methylphenol (B1666317), has been noted for its use in the preparation of high-end resins, underscoring the value of aminomethylphenols in advanced polymer applications google.com.

PropertyContribution of Aromatic Amines (like this compound)Resulting Resin Characteristics
Curing Mechanism Nucleophilic addition of amine hydrogens to epoxy ringsFormation of a dense, cross-linked polymer network
Curing Conditions Typically requires thermal curing (elevated temperatures)Longer pot life, controlled curing process
Chemical Structure Incorporates rigid aromatic rings into the polymer backboneEnhanced thermal stability and higher glass transition temperature (Tg)
Functional Groups Amino and hydroxyl groups provide reactive sitesImproved chemical resistance and mechanical strength
Table 1: Role of Aromatic Amines in Epoxy Resin Curing

Dye and Pigment Production

This compound is a significant intermediate in the synthesis of various colorants, particularly azo dyes. chemimpex.com Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest class of synthetic dyes used in the textile, printing, and coatings industries.

The synthesis of an azo dye involves a two-step process:

Diazotization: A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The amino group on this compound can be diazotized to produce a reactive diazonium ion.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another amine.

Conversely, this compound, with its electron-rich phenol ring activated by the hydroxyl group, can act as a coupling component, reacting with other diazonium salts. Its molecular structure allows for the creation of a wide palette of colors, depending on the specific diazo and coupling components used in the synthesis. The resulting dyes can be tailored for specific applications, including acid dyes for wool and silk, and disperse dyes for polyester (B1180765) fibers. ijsr.net

The compound is also used in the formulation of hair dyes, where it acts as a dye precursor or coupler. guidechem.com In oxidative hair coloring, it reacts with a primary intermediate and an oxidizing agent (like hydrogen peroxide) to form larger pigment molecules that become trapped within the hair shaft, imparting a desired color. guidechem.com

Precursor/IntermediateDye Class/ApplicationResulting Color RangeExample Use
2-Amino-4-methylphenol (B1222752) (Isomer)Fluorescent BrightenerColorless to bluishOptical brighteners in textiles and plastics dyestuffintermediates.com
4-Amino-2-methylphenol (Isomer)Disperse DyesOrange, VioletColoring polyester fibers (e.g., C.I. Disperse Orange 54, C.I. Disperse Violet 46) dyestuffintermediates.com
3-Aminophenol (Related Compound)Azo DyesBrown to YellowDyeing silk, wool, and nylon fabrics ijsr.net
This compoundOxidative Hair DyesVaries with formulationComponent in permanent hair color products guidechem.com
Table 2: Applications of Aminophenols in Dye Production

Chelating Resins and Adsorbents

The functional groups of this compound make it a candidate for the synthesis of chelating resins. These specialized polymers are designed to selectively bind and remove metal ions from aqueous solutions. The effectiveness of these resins stems from the presence of ligand groups that can form coordination complexes with metal ions.

The amino (-NH₂) and hydroxyl (-OH) groups on the this compound molecule, positioned ortho to each other, can act as a bidentate chelate. When this molecule is polymerized or grafted onto a stable polymer backbone (such as polystyrene or silica), the resulting material can function as a highly effective adsorbent for heavy metal ions. The nitrogen and oxygen atoms act as electron-pair donors (Lewis bases), forming stable complexes with electron-accepting metal ions (Lewis acids).

Research on adsorbents derived from related aminophenol compounds has demonstrated high efficacy in removing toxic heavy metals from water. For example, a resin functionalized with a derivative of aminophenol showed significant sorption capacity for ions such as Fe(II), Cu(II), Mn(II), and Zn(II). Similarly, polymers based on m-aminophenol have been successfully used to remove Cu(II) from aqueous solutions, with the amino and hydroxyl groups playing a crucial role in the chelation process. The mechanism is believed to involve the formation of stable five- or six-membered rings between the functional groups and the metal ion, a process that is highly favorable thermodynamically.

These materials are of significant interest for environmental remediation, particularly for the treatment of industrial wastewater containing heavy metals, which pose a serious threat to ecosystems and human health.

Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
Poly(m-aminophenol)/APTES/Graphene Oxide CompositeCu(II)324.54(Referenced study on a related polymer)
Rosin-derived Amino Bio-Based ResinPb(II)~372.6 (1.8 mmol/g)(Referenced study on an amino-functionalized resin)
MWCNTs/Poly(2-amino thiophenol) NanocompositePb(II)186.4(Referenced study on a related polymer)
MWCNTs/Poly(2-amino thiophenol) NanocompositeCd(II)178.7(Referenced study on a related polymer)
Table 3: Adsorption Capacities of Aminophenol-Related Chelating Materials

Environmental Fate and Ecotoxicology

Biodegradation and Environmental Transformation

Limited direct research on the biodegradation of 2-Amino-3-methylphenol necessitates drawing parallels from studies on structurally similar compounds, such as other aminophenols and substituted phenols. The presence of both an amino and a methyl group on the phenol (B47542) ring influences its environmental degradation pathways.

Microbial degradation is a primary mechanism for the breakdown of phenolic compounds in the environment. Studies on various phenol-degrading microorganisms have established that aerobic degradation typically begins with the hydroxylation of the benzene (B151609) ring to form a catechol intermediate. This is followed by ring cleavage, which can occur through either an ortho or a meta pathway, leading to the formation of intermediates that can enter central metabolic cycles chemscene.comchemicalbook.com.

For aminophenols, the degradation can be initiated by either ring cleavage or hydrolytic deamination nih.gov. For instance, the bacterial degradation of 2-aminophenol (B121084) is initiated by a dioxygenase that cleaves the aromatic ring nih.gov. In the case of 4-aminophenol (B1666318), degradation by Burkholderia sp. strain AK-5 proceeds through the formation of 1,4-benzenediol and subsequently 1,2,4-trihydroxybenzene before ring cleavage nih.gov. Similarly, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 involves the formation of 4-chlorocatechol (B124253) nih.gov.

Based on these established pathways for related compounds, a plausible biodegradation pathway for this compound would likely involve an initial hydroxylation of the aromatic ring, potentially forming a methyl-substituted aminocatechol. This would be followed by enzymatic ring cleavage. The position of the methyl and amino groups would influence the specific enzymes involved and the subsequent metabolites.

Abiotic degradation processes may also contribute to the transformation of this compound in the environment. For example, phenolic compounds can undergo oxidation. A study on 4-aminophenol demonstrated its degradation through hydrogen peroxide oxidation catalyzed by an enzyme from Serratia marcescens, leading to the formation of benzoquinone and ammonia (B1221849), followed by further breakdown into organic acids and eventually carbon dioxide and water researchgate.net. Similar oxidative processes could potentially play a role in the environmental fate of this compound.

The stability of aminophenols can be influenced by environmental conditions. For instance, 4-Amino-3-methylphenol (B1666317) has been shown to be unstable in aqueous medium, with significant degradation observed over 48 hours at 25°C europa.eu.

Table 1: Plausible Intermediates in the Biodegradation of this compound

Precursor CompoundPotential IntermediateDegradation Step
This compoundMethyl-substituted aminocatecholHydroxylation
Methyl-substituted aminocatecholRing-opened dicarboxylic acidRing Cleavage (ortho or meta)

Consideration of Stereochemistry in Environmental Impact

The concept of stereochemistry is crucial for understanding the environmental impact of chiral pollutants, where different stereoisomers (enantiomers) can exhibit distinct biological activities and degradation rates. However, based on the chemical structure of this compound, it is not a chiral molecule.

A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from a stereocenter, most commonly a carbon atom bonded to four different substituents wikipedia.org. In the case of this compound, no such stereocenter exists. The molecule possesses a plane of symmetry, and therefore, it does not have enantiomers. The InChIKey for this compound, FEDLEBCVFZMHBP-UHFFFAOYSA-N, further indicates that it is a non-chiral compound as the final block of characters ("SA-N") denotes a standard, non-chiral molecule sigmaaldrich.comsigmaaldrich.com.

Since this compound is achiral, the consideration of stereochemistry in its environmental impact is not applicable. There are no stereoisomers that could be selectively degraded or exhibit differential toxicity in the environment. Therefore, its environmental fate and ecotoxicology can be assessed without the complexities associated with chiral compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-methylphenol, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis of this compound (CAS 2835-97-4) typically involves nitration followed by reduction or direct amination of cresol derivatives. To optimize yield, control reaction temperature (e.g., <150°C to avoid decomposition) and use catalysts like palladium on carbon for selective hydrogenation . Purity can be verified via HPLC with UV detection (λ = 254 nm) or GC-MS, referencing USP standards for aminophenol analysis (e.g., ≥99% purity criteria) . Post-synthesis, recrystallization in ethanol-water mixtures improves crystallinity .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated ethanol solution. Use SHELXL for refinement, leveraging hydrogen-bonding constraints (N–H···O and O–H···N interactions) . ORTEP-3 can visualize the molecular geometry and thermal ellipsoids, confirming bond angles and torsional stability . Compare experimental data with DFT-optimized structures to validate intramolecular hydrogen bonding .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (H315, H319) . Use fume hoods to avoid inhalation of dust (H335) . In case of spills, absorb with diatomaceous earth and decontaminate surfaces with ethanol . Store in airtight containers under ambient conditions, avoiding light to prevent degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Employ hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model HOMO-LUMO gaps and charge distribution . Use a 6-311++G(d,p) basis set for accuracy in simulating aromatic systems. Compare vibrational frequencies (e.g., O–H stretch at ~3300 cm⁻¹) with experimental IR spectra to validate computational models . Solvent effects can be incorporated via PCM (Polarizable Continuum Model) for aqueous-phase reactivity studies .

Q. What intermolecular interactions dominate the crystallographic packing of this compound?

  • Methodological Answer : Graph set analysis (Etter’s rules) reveals R₂²(8) motifs from N–H···O and O–H···N hydrogen bonds, forming 1D chains . Use Mercury software to analyze π-π stacking between aromatic rings (distance ~3.5 Å). Thermal displacement parameters (ORTEP) indicate rigidity in the amino-phenol moiety, while methyl groups introduce torsional flexibility . Synchrotron XRD can resolve disorder in methyl orientations under low-temperature conditions .

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Discrepancies in ¹H NMR (e.g., aromatic proton shifts at δ 6.5–7.0 ppm) may arise from solvent polarity or tautomerism. Perform DOSY NMR to confirm molecular aggregation in DMSO . For ambiguous peaks, use 2D HSQC and HMBC to assign coupling between NH₂ (δ ~5.2 ppm) and adjacent carbons. Cross-validate with computed chemical shifts (GIAO method in Gaussian) to distinguish between keto-enol equilibria .

Q. What mechanistic insights explain the genotoxic potential of this compound derivatives?

  • Methodological Answer : Metabolic activation via cytochrome P450 (e.g., CYP1A2) can generate reactive quinone-imine intermediates. Use Ames tests with S9 liver microsomal fractions to assess mutagenicity . Molecular docking (AutoDock Vina) predicts binding affinity to DNA bases, while Comet assays quantify single-strand breaks in vitro . Compare with structural analogs (e.g., 4-Amino-2-methylphenol) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methylphenol
Reactant of Route 2
2-Amino-3-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.